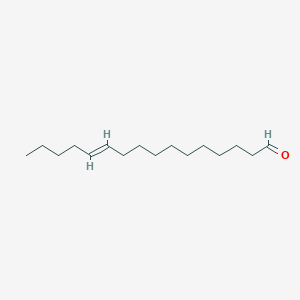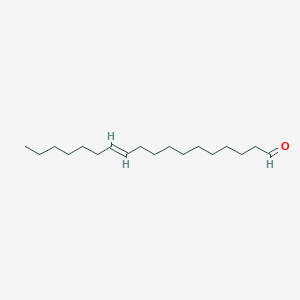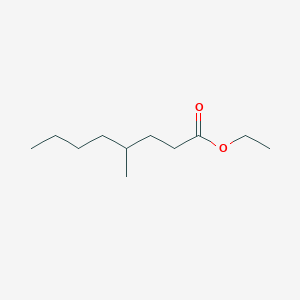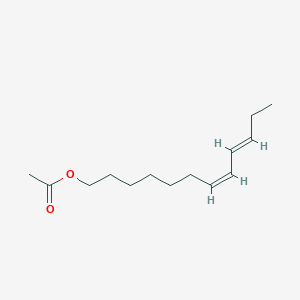![molecular formula C8H6O3 B013470 3-甲基-2H-呋喃[2,3-c]吡喃-2-酮 CAS No. 857054-02-5](/img/structure/B13470.png)
3-甲基-2H-呋喃[2,3-c]吡喃-2-酮
科学研究应用
卡里基诺利德具有广泛的科学研究应用,包括:
农业: 它用于促进各种作物物种的种子发芽和幼苗生长,提高农业生产力。
园艺: 卡里基诺利德用于刺激观赏植物的发芽,并改善其生长和活力。
生态恢复: 它在恢复易燃生态系统中发挥着至关重要的作用,通过促进本地植物物种的发芽。
植物生物学: 卡里基诺利德被用作研究种子发芽和早期植物发育机制的工具。
生化分析
Cellular Effects
Karrikinolide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to increase the germination rate and seedling mass when applied to filter paper at a concentration of 1 μM .
Molecular Mechanism
The molecular mechanism of action of Karrikinolide is complex and involves several steps at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Karrikinolide change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Metabolic Pathways
Karrikinolide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
准备方法
合成路线及反应条件: 卡里基诺利德可以通过碳水化合物的热解合成,包括糖类和多糖,主要为纤维素。 该过程包括将植物材料在大约 180°C 下加热 30 分钟,从而导致卡里基的形成,包括卡里基诺利德 .
工业生产方法: 在工业环境中,卡里基诺利德通常使用源自植物材料热解的生物炭生产。 生物炭采用商业规模热解技术制备,其化学性质,包括卡里基诺利德的浓度,使用超高效液相色谱-串联质谱等先进分析技术进行量化 .
化学反应分析
反应类型: 卡里基诺利德主要进行丁烯内酯化合物常见的反应。这些包括:
氧化: 卡里基诺利德可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将卡里基诺利德转化为具有不同官能团的还原形式。
取代: 取代反应可以在呋喃环上发生,导致形成取代的卡里基诺利德衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及在碱性或酸性条件下使用胺或卤化物等亲核试剂。
主要产物:
作用机制
卡里基诺利德通过模仿一种称为独脚金内酯的信号激素来发挥作用。它与植物中的一种特定受体蛋白结合,称为 KARRIKIN-INSENSITIVE-2 (KAI2)。这种相互作用触发了一个信号级联反应,导致参与种子发芽和早期植物发育的各种基因的激活。 所涉及的分子靶标和途径包括抗氧化代谢的调节和应激相关基因的上调 .
类似化合物:
独脚金内酯: 这些是植物激素,与卡里基具有结构相似性,并在种子发芽和植物发育中发挥作用。
氰醇: 烟雾中发现的甘油腈等化合物也可以通过释放氰化物来刺激种子发芽。
卡里基诺利德的独特性: 卡里基诺利德以其在极低浓度下强大的促进发芽活性而独树一帜。它在刺激各种植物物种的发芽方面非常有效,包括对烟雾有反应的物种。 它促进幼苗生长和减轻环境压力的能力进一步使其区别于其他类似化合物 .
相似化合物的比较
Strigolactones: These are plant hormones that share structural similarities with karrikins and play a role in seed germination and plant development.
Cyanohydrins: Compounds such as glyceronitrile, found in smoke, can also stimulate seed germination through the release of cyanide.
Uniqueness of Karrikinolide: Karrikinolide is unique in its potent germination-promoting activity at extremely low concentrations. It is highly effective in stimulating the germination of a wide range of plant species, including those that are smoke-responsive. Its ability to promote seedling growth and mitigate environmental stress further distinguishes it from other similar compounds .
属性
IUPAC Name |
3-methylfuro[2,3-c]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c1-5-6-2-3-10-4-7(6)11-8(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTMAMXOAOYKHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=COC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466795 | |
| Record name | 3-Methyl-2h-Furo[2,3-C]pyran-2-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857054-02-5 | |
| Record name | 3-Methyl-2h-Furo[2,3-C]pyran-2-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Karrikinolide (KAR1) and where is it found?
A: Karrikinolide (KAR1) is a natural butenolide compound found in the smoke of burning plant material. [, , , ] It acts as a potent seed germination stimulant for a wide range of plant species, including many found in fire-prone ecosystems. [, , , ]
Q2: How potent is Karrikinolide (KAR1) as a germination stimulant?
A: Karrikinolide (KAR1) exhibits remarkable potency, stimulating germination in sensitive species at concentrations as low as 1 ppb (part per billion), which is equivalent to 1 µg L−1 or 10−9 M. [, ] This extraordinary sensitivity highlights its potential for applications in seed-based research and ecological restoration.
Q3: What types of plants are known to respond to Karrikinolide (KAR1)?
A: Karrikinolide (KAR1) has been shown to promote seed germination in a diverse array of plant species, encompassing a broad taxonomic range. [, , , ] While it demonstrates effectiveness across various plant families, its efficacy is not universal, and some species exhibit greater sensitivity than others. [, , , ]
Q4: Does Karrikinolide (KAR1) always stimulate germination?
A: While Karrikinolide (KAR1) is a potent germination stimulant, its effects can be influenced by various factors, including the specific plant species, its dormancy state, environmental conditions (like light and temperature), and the presence of other chemical compounds. [, , , , ]
Q5: How does the dormancy state of seeds affect their response to Karrikinolide (KAR1)?
A: The dormancy state of seeds plays a crucial role in their responsiveness to Karrikinolide (KAR1). [, , ] Seeds with deeper dormancy levels may require additional treatments or longer exposure times to elicit germination, while seeds with less dormancy may show a more immediate response. [, ] The seasonal timing of KAR1 application can impact its effectiveness, as seed dormancy levels naturally fluctuate throughout the year. []
Q6: How does the seed’s water content influence its response to Karrikinolide (KAR1)?
A: Seed water content significantly affects Karrikinolide (KAR1) sensitivity. Dry seeds without prior imbibition demonstrate the highest sensitivity. [] As seeds imbibe water, their sensitivity to KAR1 generally decreases. [] This finding suggests that applying KAR1 to dry seeds might be most effective for promoting germination. []
Q7: Does light impact how Karrikinolide (KAR1) influences seed germination?
A: Light plays a significant role in the germination response of some species to Karrikinolide (KAR1). [, ] In several instances, seeds exposed to darkness showed an enhanced germination response to KAR1 compared with those exposed to light. [] This observation suggests that light conditions during and after KAR1 treatment can modulate its efficacy.
Q8: Is Karrikinolide (KAR1) the only germination stimulant found in smoke?
A: No, Karrikinolide (KAR1) is not the sole germination stimulant present in smoke. Other compounds, such as glyceronitrile and cyanide, have been identified as germination stimulants in specific plant species. [, , , ] Notably, some species respond to glyceronitrile but not to KAR1, highlighting the complexity of smoke-derived germination cues. [, ]
Q9: Can the plant material used to generate smoke water impact germination?
A: Yes, the type of plant material used to produce smoke water can influence its efficacy in promoting germination. [] For example, smoke from alfalfa (Medicago sativa) elicited different germination responses in certain species compared to smoke from prairie hay (Festuca hallii) or wheat straw (Triticum aestivum). [] These findings suggest variations in the composition and abundance of germination-active compounds among different plant-derived smoke sources. []
Q10: What are the potential applications of Karrikinolide (KAR1) in ecological restoration?
A: Karrikinolide (KAR1) holds significant promise for ecological restoration efforts, particularly in fire-prone ecosystems. [, , ] By promoting the germination of dormant seeds, it could aid in restoring degraded landscapes and enhancing the establishment of native plant communities. [, , ]
Q11: Could Karrikinolide (KAR1) be used to control weeds?
A: While Karrikinolide (KAR1) primarily acts as a germination stimulant, there is potential for its application in weed management strategies. [, , ] By triggering the synchronous germination of weed seeds in agricultural fields, it could facilitate their targeted eradication using conventional methods, potentially reducing the reliance on herbicides. [, , ]
Q12: Are there any known inhibitors of Karrikinolide (KAR1) action on seeds?
A: Yes, Trimethylbutenolide (TMB), another compound found in smoke, has been identified as a germination inhibitor and can reduce the stimulatory effects of Karrikinolide (KAR1) on germination in some species. [, , ] This antagonistic interaction between KAR1 and TMB highlights the complexity of smoke as a source of germination cues, where the balance of stimulatory and inhibitory compounds likely influences seed responses in the post-fire environment.
Q13: What is the molecular structure of Karrikinolide (KAR1)?
A: Karrikinolide (KAR1) is a butenolide, with the IUPAC name 3-methyl-2H-furo[2,3-c]pyran-2-one. Its molecular formula is C8H6O3. [, , ]
Q14: Are there synthetic analogues of Karrikinolide (KAR1)?
A: Yes, researchers have synthesized various analogues of Karrikinolide (KAR1) to investigate structure-activity relationships and potentially develop more effective or targeted compounds. [, , ] These synthetic efforts aim to optimize germination-promoting activity, explore potential applications in agriculture and horticulture, and elucidate the molecular mechanisms underlying KAR1 perception and signaling in plants.
Q15: Have any studies investigated the molecular mechanisms of Karrikinolide (KAR1) action?
A: Yes, research suggests that Karrikinolide (KAR1) may exert its effects on germination through complex signaling pathways that involve plant hormones like abscisic acid (ABA), auxins, and cytokinins. [, ] Studies have shown that KAR1 can alter the expression of genes associated with ABA signaling, seed dormancy, and germination processes, providing insights into the molecular basis of its action.
Q16: How stable is Karrikinolide (KAR1) in the environment?
A: While studies directly addressing the environmental persistence and degradation of Karrikinolide (KAR1) are limited, its presence in post-fire environments suggests a certain degree of stability under natural conditions. [, ] Further research is needed to fully understand its fate in the environment, including its breakdown pathways and potential impacts on soil ecosystems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



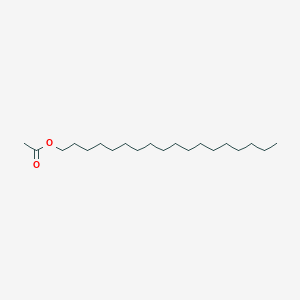
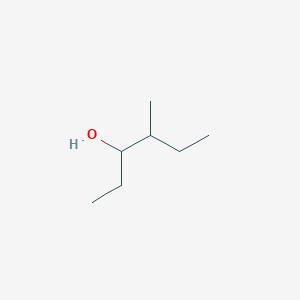



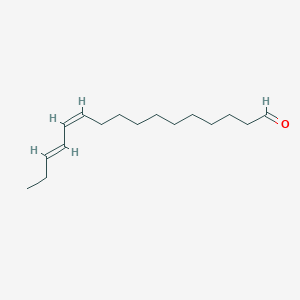
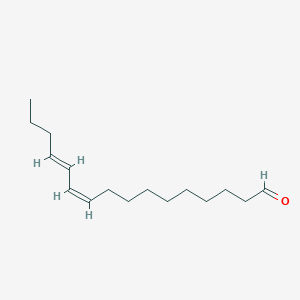

![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)
